Synthetic Accessibility: 91% Isolated Yield from 2,5-Dichloropyridine via Regioselective SNAr
2-(Benzyloxy)-5-chloropyridine is accessed in 91% isolated yield via nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyridine with benzyl alcohol, using NaH as base in DMF at 0–5 °C under inert atmosphere . The reaction exploits the inherent regioselectivity of 2,5-dichloropyridine: the 2-position chlorine, being activated by the electron-withdrawing pyridine nitrogen, undergoes preferential displacement over the 5-position chlorine. This selectivity eliminates the need for protecting group strategies and avoids isomeric mixtures. In contrast, the regioisomer 5-(benzyloxy)-2-chloropyridine (CAS 84611-43-8) is typically synthesized from 2-chloro-5-hydroxypyridine and benzyl bromide under K₂CO₃/DMF conditions at 60 °C for 18 h, a distinct synthetic route requiring a different starting material and delivering a reversed substitution pattern [1].
| Evidence Dimension | Isolated synthetic yield from commercially available dihalopyridine precursor |
|---|---|
| Target Compound Data | 91% isolated yield (2.7 g scale) from 2,5-dichloropyridine (2 g, 13.51 mmol) and benzyl alcohol (1.75 g, 16.21 mmol), NaH (0.65 g, 16.21 mmol) in DMF (30 mL), 0–5 °C, overnight |
| Comparator Or Baseline | Regioisomer 5-(benzyloxy)-2-chloropyridine: synthesized from 2-chloro-5-hydroxypyridine (1.0 g) and benzyl bromide (1.5 g) with K₂CO₃ (2.4 g) in DMF (40 mL), 60 °C, 18 h; yield not specified in the accessed deposition [1] |
| Quantified Difference | 91% yield for 2-(benzyloxy)-5-chloropyridine; the regioisomer requires a different precursor (2-chloro-5-hydroxypyridine vs. 2,5-dichloropyridine) and different conditions (K₂CO₃/60 °C vs. NaH/0–5 °C) |
| Conditions | SNAr: NaH, DMF, 0–5 °C, N₂ atmosphere, overnight; purification by flash column chromatography (petroleum ether:EtOAc = 100:1) |
Why This Matters
The 91% yield from a single-step, regioselective SNAr reaction using inexpensive 2,5-dichloropyridine provides a cost-efficient, chromatography-simple entry to this scaffold, critical for procurement decisions in medicinal chemistry campaigns requiring multigram quantities.
- [1] ChemicalBook. 84611-43-8 (5-(Benzyloxy)-2-chloropyridine) Synthesis. Reaction of 2-chloro-5-hydroxypyridine with benzyl bromide, K₂CO₃, DMF, 60 °C, 18 h. Available at: https://www.chemicalbook.cn (accessed 2026). View Source
